1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine

概要

説明

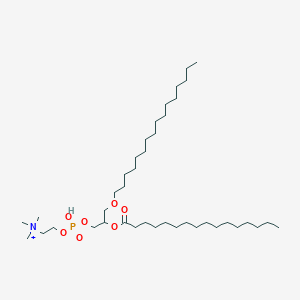

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is a phospholipid compound with the molecular formula C40H82NO7P and a molecular weight of 720.06 g/mol . It is a synthetic analog of naturally occurring phosphatidylcholines, which are essential components of biological membranes. This compound is often used in biochemical and biophysical research due to its structural similarity to natural phospholipids .

作用機序

Target of Action

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is a type of phospholipid . Phospholipids are major components of all cell membranes and play crucial roles in many biological processes, including membrane fusion and cell signaling .

Mode of Action

Phospholipids in general are known to interact with a variety of proteins and other molecules within the cell, influencing numerous cellular processes .

Biochemical Pathways

Phospholipids like this compound are involved in several biochemical pathways. For instance, they can be hydrolyzed by phospholipase A2 (PLA2), leading to the production of reactive oxygen species (ROS) and changes in protein levels and phosphorylation .

Pharmacokinetics

As a phospholipid, it is likely to be absorbed and distributed throughout the body, where it can interact with cells and participate in various biochemical reactions .

Result of Action

The result of the action of this compound can vary depending on the context. For example, it has been shown to increase the production of ROS and decrease superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and other conditions can affect its stability and efficacy .

生化学分析

Cellular Effects

It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is likely involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

準備方法

The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds . Industrial production methods may involve large-scale esterification processes, utilizing automated systems to maintain consistency and purity of the product .

化学反応の分析

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by phospholipases to yield lysophosphatidylcholine and free fatty acids.

Substitution: It can participate in substitution reactions where the phosphocholine head group is replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and enzymes like phospholipase A2 for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:

類似化合物との比較

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine can be compared with other similar phospholipids, such as:

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): This compound has one palmitoyl and one oleoyl chain, making it more unsaturated compared to the fully saturated this compound.

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: This phospholipid contains an arachidonoyl chain, which introduces polyunsaturation and affects its biophysical properties.

1-O-Palmityl-2-acetyl-rac-glycero-3-phosphocholine: This compound has an acetyl group instead of a second palmitoyl chain, altering its chemical reactivity and biological functions.

The uniqueness of this compound lies in its fully saturated fatty acid chains, which provide distinct biophysical characteristics and make it a valuable tool in membrane research .

生物活性

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine (also known as PAPC) is a phospholipid that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview.

- Molecular Formula : C40H83NO7P

- CAS Number : 84743-00-0

PAPC exhibits several biological activities primarily linked to its role in cellular signaling and membrane dynamics. The following mechanisms have been identified:

- Cell Membrane Structure : As a phospholipid, PAPC is integral to the formation and stability of cell membranes, influencing membrane fluidity and permeability.

- Signal Transduction : PAPC can participate in signaling pathways that regulate various cellular functions, including inflammation and immune responses.

- Interaction with Proteins : It can interact with specific proteins, affecting their activity and localization, which may lead to altered cellular responses.

1. Anti-inflammatory Effects

PAPC has shown potential in modulating inflammatory responses. Studies indicate that it can reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) in various cell types. This effect is particularly relevant in conditions characterized by chronic inflammation.

2. Cardiovascular Implications

Research has demonstrated that PAPC influences endothelial cell function, which is crucial for maintaining vascular health. It has been implicated in:

- Endothelial Cell Migration : PAPC promotes endothelial cell migration, which is vital for angiogenesis.

- Monocyte Adhesion : It modulates the adhesion of monocytes to endothelial cells, potentially impacting atherogenesis.

3. Neuroprotective Properties

PAPC's role in neuroprotection has been explored, particularly concerning its ability to cross the blood-brain barrier (BBB). Its incorporation into lipid-based nanocarriers has been investigated for drug delivery applications targeting neurological diseases.

Table 1: Summary of Biological Activities of PAPC

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces IL-6 expression | |

| Endothelial function | Enhances migration and reduces monocyte adhesion | |

| Neuroprotection | Potential for drug delivery across BBB |

Case Study: Cardiovascular Health

A study published in Circulation indicated that oxidized forms of phospholipids similar to PAPC play a significant role in cardiovascular diseases by promoting monocyte migration into the arterial wall, a key step in atherogenesis. The study highlighted how specific phospholipid fractions could influence inflammatory pathways leading to cardiovascular complications .

特性

IUPAC Name |

2-[(2-hexadecanoyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H82NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTHHEHCEYHCFE-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H83NO7P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。